molecular formula C21H19NO4 B14008088 Diethyl 4-phenylquinoline-3,5-dicarboxylate CAS No. 5431-66-3

Diethyl 4-phenylquinoline-3,5-dicarboxylate

Cat. No.: B14008088
CAS No.: 5431-66-3
M. Wt: 349.4 g/mol
InChI Key: YSKLYUKVVRZGJF-UHFFFAOYSA-N
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Description

Diethyl 4-phenylquinoline-3,5-dicarboxylate (CAS: 5431-66-3) is a quinoline derivative with the molecular formula C₂₁H₁₉NO₄ and a molar mass of 349.38 g/mol. Key physicochemical properties include a predicted density of 1.201 g/cm³, boiling point of 495.3°C, and a pKa of 2.30, indicating moderate acidity . The compound features a quinoline core substituted with a phenyl group at the 4-position and ethyl ester groups at the 3,5-positions.

Properties

CAS No.

5431-66-3

Molecular Formula

C21H19NO4

Molecular Weight

349.4 g/mol

IUPAC Name

diethyl 4-phenylquinoline-3,5-dicarboxylate

InChI

InChI=1S/C21H19NO4/c1-3-25-20(23)15-11-8-12-17-19(15)18(14-9-6-5-7-10-14)16(13-22-17)21(24)26-4-2/h5-13H,3-4H2,1-2H3

InChI Key

YSKLYUKVVRZGJF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=CC=C1)N=CC(=C2C3=CC=CC=C3)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 4-phenylquinoline-3,5-dicarboxylate typically involves the reaction of quinoline derivatives with ethyl esters under specific conditions. One common method includes the condensation of 4-phenylquinoline-3,5-dicarboxylic acid with ethanol in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and verification of the compound’s structure using spectroscopic methods .

Chemical Reactions Analysis

Types of Reactions: Diethyl 4-phenylquinoline-3,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various quinoline derivatives, which can be further utilized in different applications .

Scientific Research Applications

Diethyl 4-phenylquinoline-3,5-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl 4-phenylquinoline-3,5-dicarboxylate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table compares diethyl 4-phenylquinoline-3,5-dicarboxylate with key analogues:

Compound Name Molecular Formula Molar Mass (g/mol) Core Structure Substituents Key Applications/Activities Reference
This compound C₂₁H₁₉NO₄ 349.38 Quinoline 4-phenyl, 3,5-diethyl esters Not specified; inferred synthetic utility
Diethyl 4-(biphenyl-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate C₂₅H₂₇NO₄ 405.47 Dihydropyridine Biphenyl-4-yl, 2,6-dimethyl Crystallography studies; potential pharmacological use
Diethyl 2,6-dimethyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate C₂₂H₂₉NO₇ 419.50 Dihydropyridine 3,4,5-Trimethoxyphenyl, 2,6-dimethyl Intermediate in nicardipine synthesis (antihypertensive drug)
Diethyl 4-[2-(4-methoxyphenyl)-1H-pyrazol-3-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate C₂₃H₂₆N₂O₅ 410.47 Dihydropyridine 4-Methoxyphenyl-pyrazole, 2,6-dimethyl Anti-inflammatory, antimicrobial activities
Diethyl pyrrole-2,5-dicarboxylate C₁₀H₁₃NO₄ 215.21 Pyrrole 2,5-diethyl esters Precursor for tricyclic aziridines and JAK inhibitors

Key Differences and Implications

Core Structure: The quinoline core in the target compound is aromatic and planar, enabling π-π stacking interactions, whereas dihydropyridine derivatives (e.g., ) adopt non-planar conformations due to their partially saturated rings. This structural difference impacts electronic properties and reactivity . Pyrrole derivatives () exhibit hydrogen-bonding motifs (e.g., dimer formation) absent in quinoline or dihydropyridine systems .

Substituent Effects :

  • Electron-donating groups (e.g., methoxy in ) enhance solubility and modulate biological activity, while bulky substituents (e.g., biphenyl in ) influence crystallinity and packing efficiency .
  • The 3,4,5-trimethoxyphenyl group in is associated with enhanced pharmacological activity in calcium channel blockers like nicardipine .

Pyrrole-2,5-dicarboxylate () is synthesized via heterocyclic transformations, highlighting divergent synthetic strategies for related scaffolds .

Biological Activities: Substituted pyridines () exhibit anti-inflammatory and antimicrobial activities, whereas quinoline derivatives are often explored for anticancer and antimalarial applications. The target compound’s biological profile remains underexplored but could be inferred from structural parallels .

Biological Activity

Diethyl 4-phenylquinoline-3,5-dicarboxylate (DPQ) is a compound that has gained attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of the biological activity of DPQ, supported by case studies, research findings, and data tables.

Chemical Structure and Synthesis

This compound belongs to the quinoline family, which is known for its pharmacological properties. The synthesis of DPQ typically involves multi-step reactions starting from readily available precursors. For instance, derivatives of quinoline can be synthesized through reactions involving aminobenzophenones and acetylenic esters in the presence of catalysts like SnO2 nanoparticles .

Anticancer Properties

DPQ has shown promising anticancer activity against various cancer cell lines. A study highlighted that derivatives of quinoline, including DPQ, exhibited significant antiproliferative effects against colorectal adenocarcinoma (COLO205) and non-small-cell lung cancer (H460) cell lines, with IC50 values indicating potent activity .

Table 1: Antiproliferative Activity of DPQ Derivatives

CompoundCell LineIC50 (μM)
This compoundCOLO2050.32
H4600.89

The mechanism of action for DPQ involves interaction with tubulin, leading to disruption in microtubule dynamics which is critical for cancer cell division . Molecular docking studies have suggested that DPQ binds to the colchicine-binding site on tubulin, thereby inhibiting cell proliferation and inducing apoptosis .

Antimicrobial Activity

In addition to its anticancer effects, DPQ has been evaluated for antimicrobial properties. Research indicates that quinoline derivatives exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. For example, a derivative similar to DPQ demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli with low IC50 values .

Table 2: Antimicrobial Activity of DPQ Derivatives

CompoundBacteriaIC50 (μg/mL)
This compoundStaphylococcus aureus0.214
Escherichia coli0.389

Case Studies and Research Findings

  • In Vitro Studies : A series of in vitro assays were conducted to evaluate the cytotoxic effects of DPQ on various cancer cell lines. The results indicated that structural modifications could enhance its bioactivity while reducing toxicity profiles .
  • In Silico Studies : Computational studies have been employed to predict the pharmacokinetic properties of DPQ derivatives. These studies suggest favorable absorption and distribution characteristics along with minimal cardiotoxicity risks .
  • Structure-Activity Relationship (SAR) : The SAR analysis has revealed that specific substitutions on the quinoline ring significantly influence the biological activity of these compounds. For instance, modifications at the 2-position of the quinoline ring have been associated with increased anticancer potency .

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